SQ 12,903

Description

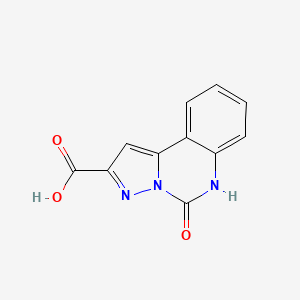

SQ 12,903 (disodium 5-[(3-ethoxycarbonyl-4-oxo-5H-pyrazolo[1,5-c]quinazolin-2-yl)oxy]methyl-2-methoxybenzoate) is a pyrazoloquinazoline derivative first identified as the principal oxidative metabolite of SQ 13,847, a prodrug with oral antiallergic activity . Structurally, this compound features a carboxylic acid group at position 2 of the pyrazoloquinazoline core, which enhances its bioavailability and potency compared to its parent compound. It acts as a mast cell stabilizer, inhibiting immunoglobulin (Ig)E-mediated histamine release in vitro and in vivo, with demonstrated efficacy in passive cutaneous anaphylaxis (PCA) models in rats .

Mechanistically, this compound shares functional similarities with disodium cromoglycate and doxantrazole, exhibiting time-dependent inhibition and cross-tachyphylaxis, suggesting a common pathway for mast cell degranulation blockade . Its pharmacokinetic profile highlights its role as the active metabolite of SQ 13,847, with superior in vitro potency (IC50: 0.3–2 µM) and intravenous efficacy compared to the prodrug’s oral administration .

Properties

CAS No. |

57822-77-2 |

|---|---|

Molecular Formula |

C11H7N3O3 |

Molecular Weight |

229.19 g/mol |

IUPAC Name |

5-oxo-6H-pyrazolo[1,5-c]quinazoline-2-carboxylic acid |

InChI |

InChI=1S/C11H7N3O3/c15-10(16)8-5-9-6-3-1-2-4-7(6)12-11(17)14(9)13-8/h1-5H,(H,12,17)(H,15,16) |

InChI Key |

ZGHSPCCBCXPOFH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=NN3C(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQ 12,903 typically involves multi-step reactions starting from readily available acyclic starting materials. One common method involves the formation of two rings and three new bonds in a single step through a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence . Another approach includes the condensation and hydrolysis of corresponding acids followed by cyclization under tetrahydrofuran solvent medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

SQ 12,903 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazoloquinazolines .

Scientific Research Applications

SQ 12,903 has several scientific research applications:

Mechanism of Action

The mechanism of action of SQ 12,903 involves its interaction with specific molecular targets, such as glycine/NMDA receptors. By binding to these receptors, the compound can modulate their activity, potentially leading to therapeutic effects in neurological conditions . The exact pathways and molecular interactions are still under investigation, but the compound’s structure-activity relationship (SAR) studies have provided insights into its binding affinity and selectivity .

Comparison with Similar Compounds

Research Implications and Limitations

While this compound demonstrates superior in vitro and intravenous efficacy, its reliance on prodrug activation (via SQ 13,847) underscores the importance of optimizing oral formulations for chronic allergic conditions. The structural and mechanistic parallels with disodium cromoglycate suggest opportunities for hybrid molecules combining the bioavailability of pyrazoloquinazoline derivatives with chromone-like stability.

Limitations :

- Most data derive from 1980s studies; modern analytical techniques (e.g., cryo-EM or CRISPR screens) could refine mechanistic insights.

Q & A

Q. What frameworks are recommended for comparative efficacy studies between this compound and structurally analogous compounds?

- Methodological Answer: Design head-to-head trials with matched dosing regimens and outcome measures. Apply network meta-analysis to rank efficacy across compounds, adjusting for covariates like receptor occupancy rates. Include negative controls to isolate compound-specific effects .

Data Analysis and Interpretation

Q. How should researchers address missing or incomplete datasets in this compound studies?

- Methodological Answer: Apply multiple imputation techniques for missing data, ensuring assumptions about randomness (e.g., MAR vs. MNAR) are tested. Validate imputed datasets via sensitivity analysis and report limitations transparently in supplementary materials .

Q. What statistical methods are most robust for analyzing non-linear dose-response relationships in this compound experiments?

- Methodological Answer: Use non-parametric models (e.g., LOESS regression) or sigmoidal curve-fitting (e.g., Hill equation) to capture non-linear trends. Compare AIC/BIC values to select the best-fitting model and report confidence intervals for EC50/IC50 estimates .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

Q. What documentation is critical for replicating this compound-related experiments in meta-research?

- Methodological Answer: Publish raw datasets, instrument calibration records, and step-by-step protocols in FAIR-compliant repositories. Include metadata such as batch numbers, reagent sources, and software versions to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.